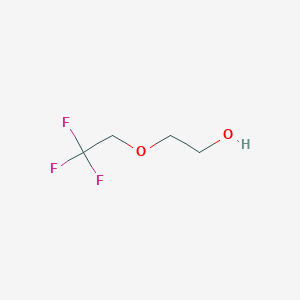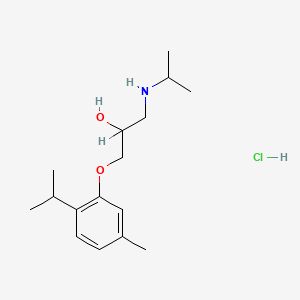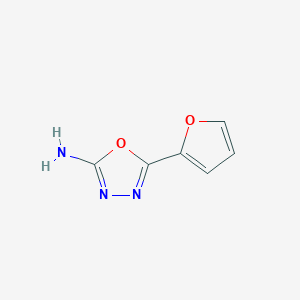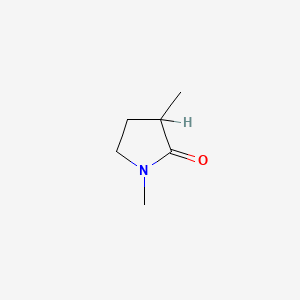
2-(2,2,2-Trifluorethoxy)ethanol
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)ethanol: is an organic compound with the molecular formula C4H7F3O2 . It is a colorless liquid that is miscible with water and has a molecular weight of 144.09 g/mol . This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts a higher acidity compared to ethanol .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy due to its unique properties .
- Acts as a reagent in various organic synthesis reactions .
Biology and Medicine:
- Investigated for its potential to induce helical structures in proteins, which is useful in protein folding studies .
Industry:
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used as a specialized solvent in organic chemistry .
Mode of Action
It is used as a source of the trifluoroethoxy group for various chemical reactions . The compound’s interaction with its targets and any resulting changes are subject to the specific chemical reactions it is involved in .
Result of Action
As a solvent, it is likely to facilitate chemical reactions and contribute to the synthesis of various compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethoxy)ethanol. For instance, it is recommended to be stored in a dry room at normal temperature . The specific influence of environmental factors would depend on the nature of the chemical reactions it is involved in .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Etherification: One common method involves the etherification of 2,2,2-trifluoroethanol with ethylene oxide under basic conditions.
Hydrogenation: Another method includes the hydrogenation of 2-(2,2,2-trifluoroethoxy)acetaldehyde using a palladium catalyst.
Industrial Production Methods: Industrial production often involves the use of 2,2,2-trifluoroethanol as a starting material, which is then reacted with ethylene oxide in the presence of a base such as potassium hydroxide . This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(2,2,2-Trifluoroethoxy)ethanol can be oxidized to form trifluoroacetic acid.
Substitution: It undergoes nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Lithium dialkylamides are often used in substitution reactions.
Major Products:
Oxidation: Trifluoroacetic acid.
Substitution: Difluorovinyl ether and phenylthioynamines.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: Shares similar properties but has a simpler structure without the ethoxy group.
Hexafluoro-2-propanol: Another fluorinated alcohol with different applications and properties.
Uniqueness: 2-(2,2,2-Trifluoroethoxy)ethanol is unique due to its combination of the trifluoromethyl group and the ethoxy group, which imparts distinct chemical reactivity and physical properties compared to other fluorinated alcohols .
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3-9-2-1-8/h8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBLSBRWIWIOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292336 | |
| Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2358-54-5 | |
| Record name | 2358-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,2,2-trifluoroethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can fluorine chemical shifts tell us about the behavior of 2-(2,2,2-Trifluoroethoxy)ethanol in aqueous solutions?
A1: Fluorine chemical shifts are highly sensitive to the local environment of the fluorine atoms within a molecule. The research paper [] utilizes this sensitivity to investigate the behavior of 2-(2,2,2-Trifluoroethoxy)ethanol in water. By analyzing the fluorine chemical shifts, the researchers gain insights into the compound's interactions with water molecules. Specifically, the study reveals details about the hydrogen bonding patterns and the formation of distinct microenvironments within the solution. This information is crucial for understanding the compound's solubility, self-association, and potential interactions with other molecules in aqueous environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














